1-(6-Bromo-2-methoxypyridin-3-yl)ethanone
Overview
Description
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 6-bromo-2-methoxypyridin-3-amine with an appropriate boronic acid derivative under palladium-catalyzed conditions.
Direct Bromination: Bromination of 2-methoxypyridin-3-ylmethanol followed by subsequent oxidation to introduce the keto group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-(6-Bromo-2-methoxypyridin-3-yl)ethanone is similar to other brominated pyridine derivatives, such as 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one and (6-bromo-2-methoxypyridin-3-yl)methanol. its unique combination of functional groups and structural features sets it apart, making it particularly useful in specific applications.
Comparison with Similar Compounds
2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one
(6-bromo-2-methoxypyridin-3-yl)methanol
This comprehensive overview highlights the significance of 1-(6-Bromo-2-methoxypyridin-3-yl)ethanone in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
1-(6-bromo-2-methoxypyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELLUXBYQCNONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729286 | |
Record name | 1-(6-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310949-63-3 | |
Record name | 1-(6-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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